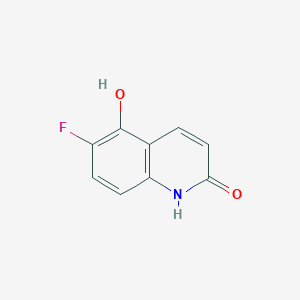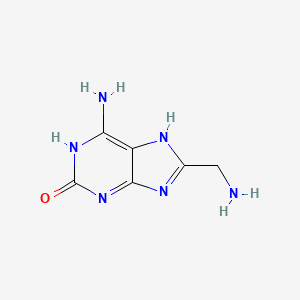
5-Acetylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline as the starting material.
Lactam Formation: The formation of the lactam ring (2H-one) can be accomplished through cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation and cyclization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-Acetylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, lacking the acetyl and lactam groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position.
5-Acetylquinolin-1(2H)-one: A similar compound with a different ring structure.
Uniqueness
5-Acetylisoquinolin-1(2H)-one is unique due to its specific structural features, such as the acetyl group at the 5-position and the lactam ring
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
5-acetyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-10-9(8)5-6-12-11(10)14/h2-6H,1H3,(H,12,14) |
Clave InChI |
LVTHEOGSQHYTFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)



![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)

![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
